molecular formula C12H10ClN3O3 B2590889 6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine CAS No. 1986366-28-2

6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine

Cat. No.: B2590889
CAS No.: 1986366-28-2
M. Wt: 279.68
InChI Key: SSYLLEJOJMPNBG-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine” is a chemical compound, but there is limited information available about its specific properties or uses .

Scientific Research Applications

Synthesis and Chemical Interactions

Photoreactivity and Catalysis

Another aspect of scientific research on this compound involves its photoreactivity and use in catalysis. Studies on similar compounds have explored their potential in protein crosslinking and affinity labeling, particularly under light irradiation conditions. These compounds react quantitatively with amines upon exposure to specific wavelengths of light, indicating their potential in biochemical applications (P. Jelenc, C. Cantor, S. Simon, 1978).

Reduction of Nitro Compounds

Research has also been conducted on the reduction of nitro compounds to amines using various catalysts, including those related to 6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine. This process is crucial in the synthesis of drugs, biologically active molecules, and other pharmaceutical products. Studies have shown that certain catalysts can increase the rate of reduction of nitro compounds, emphasizing the significance of these compounds in chemical synthesis (M. Nasrollahzadeh, Zahra Nezafat, Mostafa Ghafori Gorab, Mohaddeseh Sajjadi, 2020).

Aromatic Carbon-Hydrogen Functionalization

The compound is also relevant in the context of aromatic carbon-hydrogen functionalization, where it can be used in arene amination. This process is crucial in pharmaceutical research for creating bioactive compounds, demonstrating the compound's importance in drug synthesis and medicinal chemistry (N. Romero, Kaila A. Margrey, Nicholas E. S. Tay, D. Nicewicz, 2015).

Properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-19-9-4-2-8(3-5-9)14-11-7-6-10(16(17)18)12(13)15-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLLEJOJMPNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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